molecular formula C20H13ClN2O4S B2831887 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1396853-76-1

3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2831887
CAS No.: 1396853-76-1
M. Wt: 412.84
InChI Key: HCFRAKKXGHTAGR-UHFFFAOYSA-N
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Description

3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including a benzothiazole, azetidine, and chromenone moiety

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .

Biochemical Pathways

Thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways, specifically COX-1 and COX-2 .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also been found to have cytotoxic activity on certain human tumor cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and therefore its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:

    Formation of 4-chlorobenzo[d]thiazole: This can be synthesized by reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base.

    Synthesis of azetidine intermediate: The azetidine ring is formed by cyclization of appropriate precursors, often involving azetidine-1-carboxylic acid derivatives.

    Coupling with chromenone: The final step involves coupling the azetidine intermediate with 2H-chromen-2-one under conditions that facilitate the formation of the desired carbonyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

Biologically, 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer progression.

Medicine

In medicinal research, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzo[d]thiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.

    Azetidine derivatives: Compounds containing the azetidine ring are known for their biological activity, particularly in medicinal chemistry.

    Chromenone derivatives: These compounds are widely studied for their anti-inflammatory and anticancer properties.

Uniqueness

What sets 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one apart is its unique combination of these three moieties, which may confer synergistic effects and enhance its biological activity. This multi-functional nature makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4S/c21-14-5-3-7-16-17(14)22-20(28-16)26-12-9-23(10-12)18(24)13-8-11-4-1-2-6-15(11)27-19(13)25/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRAKKXGHTAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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